molecular formula C9H10BrClFN B3002039 (1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2243508-85-0

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B3002039
CAS No.: 2243508-85-0
M. Wt: 266.54
InChI Key: GYMXTVVKCIKXFD-KPSHTFFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a halogenated aromatic substituent. The compound features a stereospecific cyclopropane ring fused to a phenyl group substituted with bromine (2-position) and fluorine (6-position). As a hydrochloride salt, it exhibits enhanced stability and solubility compared to its free base form.

Properties

IUPAC Name

(1R,2S)-2-(2-bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMXTVVKCIKXFD-KPSHTFFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride is a synthetic compound characterized by a cyclopropane ring and a bromo-fluorinated phenyl group. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenyl group with bromine and fluorine substituents. The presence of halogens is known to influence the reactivity and binding affinity of compounds to biological targets.

Property Value
Molecular Formula C10H10BrF N
Molecular Weight Approximately 233.10 g/mol
CAS Number 2243508-85-0

Synthesis

The synthesis of (1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine typically involves several key steps:

  • Formation of Cyclopropane Ring : This can be achieved through cyclopropanation reactions using suitable reagents.
  • Bromination and Fluorination : The introduction of bromine and fluorine groups is performed via halogenation methods.
  • Hydrochloride Formation : The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

Pharmacological Profile

Research indicates that compounds with cyclopropane structures can exhibit diverse pharmacological effects, including:

  • Enzyme Inhibition : Some studies suggest that cyclopropane derivatives may act as enzyme inhibitors, which could have implications in treating various diseases.
  • Receptor Modulation : The unique structure may allow for modulation of receptor activity, potentially affecting neurotransmitter systems.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of similar cyclopropane derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells.
  • Antitumor Activity : Another investigation assessed the anticancer potential of related compounds against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation in breast and lung cancer models.
  • Antimicrobial Properties : Research has highlighted the antimicrobial effects of cyclopropane derivatives against certain bacterial strains, indicating potential applications in developing new antibiotics.

The biological activity of (1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine may involve several mechanisms:

  • Interaction with Biological Targets : The halogen substituents can enhance binding affinity to specific receptors or enzymes.
  • Modulation of Signaling Pathways : By influencing signaling pathways, this compound may alter cellular responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogs, focusing on substituent positions, molecular properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Position) Key Applications/Notes References
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (1228092-84-9) C₉H₁₁BrClN 248.55 Br (para) Reference standard; storage: 2–8°C, inert atmosphere
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine HCl (1156491-10-9) C₉H₉F₂N·HCl 222.08 F (meta, para) Intermediate in ticagrelor synthesis; impurity analysis
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl (TRC-C371240-250MG) C₉H₉ClFₙ·HCl 222.09 Cl (meta), F (para) Research reagent; purity: >95%
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl (1314324-00-9) C₉H₁₁ClFN 187.64 F (para) Preclinical studies; white-yellow solid
1-(2-Fluorophenyl)cyclopropanamine HCl (1215107-57-5) C₉H₁₀FClN 187.64 F (ortho) Pharmaceutical formulations; cyclopropane stability
(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine HCl* C₉H₉BrFClN ~262.53 (calc.) Br (ortho), F (meta) Hypothesized applications: Receptor-targeted drug intermediates

*Note: The target compound’s molecular weight is calculated based on analogs. Direct data are unavailable.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability, while chlorine’s larger size may improve hydrophobic interactions. For example, the 3-chloro-4-fluoro analog (TRC-C371240-250MG) is prioritized in impurity profiling due to its stability .
  • Di- vs. Mono-Substitution: The 3,4-difluoro analog (CAS 1156491-10-9) demonstrates higher polarity and solubility, making it suitable for aqueous-phase reactions in ticagrelor synthesis .

Q & A

Basic: What synthetic routes are reported for synthesizing enantiopure (1R,2S)-2-(2-bromo-6-fluorophenyl)cyclopropan-1-amine hydrochloride?

Answer:
The synthesis typically involves asymmetric cyclopropanation and halogenation steps. A validated route includes:

Friedel-Crafts acylation of 2-bromo-6-fluorobenzene with acetyl chloride to form a ketone intermediate.

Enantiospecific carbonyl reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to establish the (1R,2S) configuration.

Cyclopropanation via a Simmons-Smith reaction or transition-metal-catalyzed methods to form the cyclopropane ring.

Amine protection/deprotection (e.g., Boc or Fmoc groups) followed by HCl salt formation.
Key challenges include maintaining enantiomeric purity (>95%) during halogenation and cyclopropane ring closure. Analytical validation via chiral HPLC or X-ray crystallography is critical .

Advanced: How do steric and electronic effects of the 2-bromo-6-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom at position 2 acts as a directing group and participates in Suzuki-Miyaura couplings, while the fluorine at position 6 deactivates the aryl ring via electron-withdrawing effects. Computational studies (DFT) suggest:

  • Bromine’s steric bulk limits coupling efficiency with bulky boronic acids.
  • Fluorine’s inductive effect reduces electron density at the para-position, favoring meta-substitution in subsequent reactions.
    Experimental optimization (e.g., ligand screening with Pd catalysts) is required to balance reactivity and regioselectivity .

Basic: What spectroscopic methods are recommended for characterizing the hydrochloride salt form?

Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm cyclopropane ring geometry (characteristic coupling constants: J1,246 HzJ_{1,2} \approx 4-6\ \text{Hz}) and aryl substitution patterns.
  • IR : Amine N–H stretch (~3200 cm1^{-1}) and HCl counterion absorption (broad band ~2500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks ([M+H]+^+ expected at ~265.5 m/z).
  • XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, especially critical for chiral centers .

Advanced: How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

Answer:
Discrepancies often arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter melting points. Use DSC/TGA to identify phase transitions.
  • Purity : HPLC-UV/ELSD (≥95% purity) is required to exclude impurities affecting solubility.
  • Salt dissociation : Solubility in aqueous vs. organic solvents varies with pH. Perform pH-solubility profiling (e.g., shake-flask method) .

Basic: What precautions are necessary for handling the hydrochloride salt due to its hygroscopicity?

Answer:

  • Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis or amine oxidation.
  • Weighing : Use a dry glovebox or desiccator to minimize moisture absorption.
  • Stability : Monitor via periodic TLC or HPLC to detect degradation products (e.g., free amine or halogen displacement byproducts) .

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Answer:

  • Catalyst Screening : Chiral phosphine ligands (e.g., Josiphos) in asymmetric hydrogenation improve ee to >98%.
  • Crystallization-Induced Diastereomer Transformation : Use resolving agents (e.g., D-mandelic acid) to isolate the desired enantiomer.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors ee in real-time during synthesis .

Basic: How does the cyclopropane ring’s strain affect the compound’s stability under acidic conditions?

Answer:
The ring strain (≈27 kcal/mol) increases susceptibility to ring-opening reactions in strong acids (e.g., HCl > 1M). Stability studies show:

  • pH 2–4 : Stable for 24 hours at 25°C.
  • pH < 2 : Rapid degradation via protonation of the amine and nucleophilic attack on the cyclopropane.
    Use buffered solutions (pH 3–5) for biological assays to prevent decomposition .

Advanced: What in vitro models are suitable for studying this compound’s potential as a serotonin receptor modulator?

Answer:

  • Radioligand Binding Assays : Screen affinity for 5-HT2A_{2A}/5-HT2C_{2C} receptors using 3^3H-ketanserin.
  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing human receptors.
  • Metabolic Stability : Assess liver microsome half-life (e.g., human vs. rat) to predict pharmacokinetics.
    Structural analogs show moderate selectivity, but fluorophenyl substitution may enhance binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.